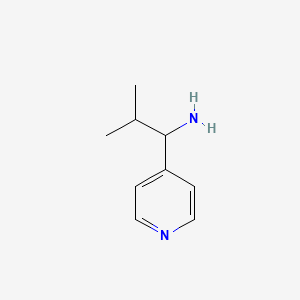

2-Methyl-1-(pyridin-4-yl)propan-1-amine

Description

The exact mass of the compound 2-Methyl-1-(pyridin-4-yl)propan-1-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Methyl-1-(pyridin-4-yl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-1-(pyridin-4-yl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-pyridin-4-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-7(2)9(10)8-3-5-11-6-4-8/h3-7,9H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVIUCMADIABJJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70502521 | |

| Record name | 2-Methyl-1-(pyridin-4-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70502521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62398-35-0 | |

| Record name | 2-Methyl-1-(pyridin-4-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70502521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1-(pyridin-4-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Methyl-1-(pyridin-4-yl)propan-1-amine synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2-Methyl-1-(pyridin-4-yl)propan-1-amine

Abstract: This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-methyl-1-(pyridin-4-yl)propan-1-amine, a valuable heterocyclic amine in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field, offering a detailed exploration of various synthetic strategies. The guide emphasizes the underlying chemical principles, provides field-proven experimental protocols, and includes a comparative analysis of the discussed routes.

Introduction and Strategic Overview

2-Methyl-1-(pyridin-4-yl)propan-1-amine is a primary amine featuring a pyridine ring, a common scaffold in pharmacologically active compounds. Its synthesis is of significant interest for the construction of more complex molecular architectures. This guide will detail three primary synthetic strategies, each commencing from different commercially available precursors. The choice of a particular pathway in a research or industrial setting will depend on factors such as precursor availability, scalability, cost, and safety considerations.

The principal retrosynthetic disconnections for the target molecule suggest three logical approaches:

-

Pathway I: Reductive Amination: This is arguably the most direct and widely employed method, involving the formation of a C-N bond via the reduction of an imine intermediate. This pathway hinges on the availability of the corresponding ketone, 2-methyl-1-(pyridin-4-yl)propan-1-one.

-

Pathway II: Grignard Addition to a Nitrile: This classic carbon-carbon bond-forming reaction offers an alternative route to construct the carbon skeleton, starting from pyridine-4-carbonitrile and an appropriate Grignard reagent.

-

Pathway III: Catalytic Reduction of an Oxime: This pathway also utilizes the ketone precursor but proceeds through an oxime intermediate, which is subsequently reduced to the desired primary amine.

Below is a graphical overview of the synthetic strategies that will be discussed.

Caption: High-level overview of the main synthetic strategies.

Pathway I: Reductive Amination of 2-Methyl-1-(pyridin-4-yl)propan-1-one

This pathway is a robust and versatile method for the synthesis of the target amine. It is a two-stage process involving the synthesis of the ketone precursor followed by the reductive amination step.

Stage 1: Synthesis of the Ketone Precursor

The key intermediate for this pathway is 4-isobutyrylpyridine. One common method for its synthesis involves the reaction of a pyridine derivative with isobutyryl chloride or a related acylating agent.

Stage 2: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, proceeding through the in-situ formation and subsequent reduction of an imine or iminium ion.[1][2]

Caption: General workflow for the reductive amination pathway.

A classic and effective method for reductive amination is the Leuckart-Wallach reaction, which utilizes formic acid or its derivatives as both the nitrogen source (in the form of ammonium formate or formamide) and the reducing agent.[3][4] This one-pot reaction is particularly advantageous due to the use of inexpensive and readily available reagents.[1] The reaction typically requires elevated temperatures to proceed.[4]

The mechanism involves the initial formation of an iminium ion from the ketone and ammonia (derived from ammonium formate). This is followed by a hydride transfer from a formate ion, which reduces the iminium ion to the final amine and releases carbon dioxide.[4]

Experimental Protocol: Leuckart-Wallach Reductive Amination

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-methyl-1-(pyridin-4-yl)propan-1-one (1 equivalent) and ammonium formate (5 equivalents).

-

Solvent and Reagents: Add methanol as a solvent. For certain substrates, the addition of a catalyst such as [RhCp*Cl2]2 can significantly lower the required reaction temperature and improve yields.[5]

-

Reaction Conditions: Heat the mixture to reflux (typically 70-180°C, depending on the presence of a catalyst) for 7-24 hours.[4][5] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After cooling to room temperature, quench the reaction by the careful addition of an aqueous solution of a strong base (e.g., NaOH) to achieve a basic pH.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

While the Leuckart-Wallach reaction is effective, modern synthesis often employs milder and more selective reducing agents.

-

Sodium Cyanoborohydride (NaBH3CN): This reagent is selective for the reduction of the protonated imine (iminium ion) over the starting ketone, which minimizes the formation of alcohol byproducts. The reaction is typically run in a protic solvent like methanol under slightly acidic conditions to promote imine formation.[6]

-

Pyridine-Borane Complexes: Reagents like pyridine-borane or 2-picoline borane are stable, easy-to-handle alternatives to sodium cyanoborohydride.[7][8] They offer excellent yields in reductive aminations and can be used in protic solvents.[8][9]

-

Catalytic Hydrogenation: The imine can be reduced using hydrogen gas in the presence of a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel.[8] This method is highly efficient and produces water as the only byproduct, making it an environmentally friendly option.

| Method | Reducing Agent | Typical Conditions | Advantages | Disadvantages |

| Leuckart-Wallach | Ammonium Formate | High Temperature (70-180°C) | Inexpensive reagents, one-pot | High temperatures, potential for side products |

| Borohydride | NaBH3CN | Methanol, pH 6-7 | Mild conditions, high selectivity | Toxic cyanide byproduct |

| Amine-Borane | Pyridine-Borane | Methanol, 4Å molecular sieves | Mild, safe, high yield | Reagent cost |

| Hydrogenation | H2, Pd/C or Raney Ni | Pressurized H2, various solvents | "Green" method, high yield | Requires specialized pressure equipment |

Pathway II: Grignard Reaction with Pyridine-4-carbonitrile

This approach builds the carbon framework of the target molecule through the nucleophilic addition of an organometallic reagent to a nitrile.

Stage 1: Formation of the Grignard Reagent

The required Grignard reagent, isobutylmagnesium bromide, is prepared by reacting isobutyl bromide with magnesium turnings in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).[10][11] The reaction is initiated using a small amount of iodine or 1,2-dibromoethane.[10]

Stage 2: Addition to Nitrile and Hydrolysis

The isobutylmagnesium bromide then acts as a nucleophile, attacking the electrophilic carbon of pyridine-4-carbonitrile.[12] This forms an intermediate imine salt, which is not isolated but is subsequently hydrolyzed under acidic conditions to yield the ketone, 2-methyl-1-(pyridin-4-yl)propan-1-one. This ketone can then be converted to the target amine via one of the reductive amination methods described in Pathway I.

Caption: Workflow for the Grignard reaction pathway.

Experimental Protocol: Grignard Synthesis

-

Grignard Reagent Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings to a flame-dried flask containing anhydrous THF. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of isobutyl bromide in anhydrous THF to maintain a gentle reflux. After the addition is complete, stir the mixture until the magnesium is consumed.[10]

-

Addition to Nitrile: Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of pyridine-4-carbonitrile in anhydrous THF dropwise. Allow the reaction to stir at room temperature for several hours.

-

Hydrolysis: Carefully pour the reaction mixture into a beaker containing ice and an aqueous acid solution (e.g., 2M HCl). Stir until the intermediate hydrolyzes to the ketone.

-

Work-up and Conversion: Neutralize the solution with a base and extract the product with an organic solvent. The resulting ketone can then be subjected to reductive amination as described in Pathway I to yield the final product.

Pathway III: Reduction of 2-Methyl-1-(pyridin-4-yl)propan-1-one Oxime

This pathway offers another route from the key ketone intermediate. The conversion of ketones to oximes and their subsequent reduction is a well-established method for synthesizing primary amines.[13]

Stage 1: Oxime Formation

The ketone, 2-methyl-1-(pyridin-4-yl)propan-1-one, is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate or pyridine) to form the corresponding oxime.

Stage 2: Reduction of the Oxime

The C=N bond of the oxime is then reduced to a C-N single bond, and the N-O bond is cleaved to yield the primary amine. This reduction can be achieved through various methods:

-

Catalytic Hydrogenation: This is a common and efficient method. The oxime is hydrogenated over a catalyst such as Raney Nickel or Platinum oxide (PtO2) under a hydrogen atmosphere.[13]

-

Chemical Reduction: Reagents like sodium in ethanol or lithium aluminum hydride (LiAlH4) can also be used for the reduction of oximes, though these methods often require more stringent reaction conditions and careful handling.

Experimental Protocol: Oxime Reduction

-

Oxime Synthesis: Dissolve 2-methyl-1-(pyridin-4-yl)propan-1-one and hydroxylamine hydrochloride in ethanol. Add a base like pyridine and reflux the mixture for 1-2 hours. Cool the reaction mixture and pour it into water to precipitate the oxime, which can be collected by filtration.

-

Catalytic Hydrogenation: In a pressure vessel, suspend the oxime and a catalyst (e.g., Raney Nickel) in a solvent like ethanol saturated with ammonia (to prevent the formation of secondary amines). Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir at room temperature until hydrogen uptake ceases.

-

Work-up: Filter the catalyst from the reaction mixture. Remove the solvent under reduced pressure. The resulting crude amine can be purified by distillation or chromatography.

Comparative Analysis of Synthetic Pathways

| Pathway | Starting Materials | Key Steps | Yield Potential | Advantages | Disadvantages |

| I: Reductive Amination | 4-Isobutyrylpyridine, Ammonia Source | Imine formation, Reduction | Good to Excellent | Direct, versatile, many reagent choices | May require synthesis of the ketone precursor |

| II: Grignard Reaction | Pyridine-4-carbonitrile, Isobutyl bromide | Grignard formation, Nitrile addition, Hydrolysis, Reductive Amination | Moderate | Builds carbon skeleton effectively | Multi-step, requires anhydrous conditions, Grignard reagents are highly reactive |

| III: Oxime Reduction | 4-Isobutyrylpyridine, Hydroxylamine | Oxime formation, Reduction | Good | Well-established, reliable | Two distinct steps from the ketone, potential for side reactions if not controlled |

Conclusion

The synthesis of 2-methyl-1-(pyridin-4-yl)propan-1-amine can be successfully achieved through several strategic pathways. The most direct and flexible approach is the reductive amination of the corresponding ketone, 4-isobutyrylpyridine. This method allows for a wide selection of reducing agents, from classic Leuckart-Wallach conditions to modern catalytic hydrogenation, catering to different laboratory capabilities and environmental considerations. The Grignard and oxime reduction pathways provide viable alternatives, particularly when starting materials or specific reaction conditions favor these routes. The selection of the optimal synthetic strategy will ultimately be guided by a thorough evaluation of precursor availability, process safety, desired scale, and economic viability.

References

-

Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882. [Link]

-

Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571-4587. [Link]

-

NROChemistry. Eschweiler-Clarke Reaction. [Link]

-

Wang, M., et al. (2020). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 25(21), 5149. [Link]

-

Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330. [Link]

-

Wikipedia. Leuckart reaction. [Link]

-

Sajid, M., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Catalysts, 13(2), 295. [Link]

-

MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]

-

Pelter, A., et al. (1994). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Tetrahedron Letters, 35(48), 8989-8992. [Link]

-

Kitamura, M., et al. (2002). Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones. The Journal of Organic Chemistry, 67(24), 8685-8687. [Link]

-

PubChem. 2-methyl-1-(pyridin-4-yl)propan-1-amine. [Link]

-

Organic Syntheses. α,α-Diphenyl-2-pyrrolidinemethanol. [Link]

-

Wikipedia. Grignard reagent. [Link]

-

Adichemistry. Grignard Reagent. [Link]

-

ACS Green Chemistry Institute. Reductive Amination. [Link]

- Google Patents.

-

ResearchGate. To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. [Link]

-

PubChem. 2-Methyl-2-(pyridin-4-yl)propan-1-amine. [Link]

-

ResearchGate. Cu-catalyzed cross-coupling of methyl ketones and pyridin-2-amines for the synthesis of N-(2-pyridyl)-α-ketoamides. [Link]

- Google Patents. Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.

-

ResearchGate. Hydrogenation of carvone oxime over Pt-supported catalysts. [Link]

-

ResearchGate. Synthesis and Biological Evaluation of New 1,3-Thiazolidine-4-one Derivatives of 2-(4-Isobutylphenyl)propionic Acid. [Link]

-

National Institutes of Health. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. [Link]

-

MDPI. Selective Hydrogenation of 2-Methyl-3-butyn-2-ol in Microcapillary Reactor on Supported Intermetallic PdZn Catalyst, Effect of Support Doping on Stability and Kinetic Parameters. [Link]

-

Organic Syntheses. Water-promoted, Open-flask Synthesis of Amine-boranes. [Link]

-

MDPI. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. [Link]

- Google Patents. A kind of chemical synthesis method of (E)-4-styrylpyridine.

-

ResearchGate. 2-[4-(2-Chloroacetyl)phenyl]-2-methyl-1-(pyrrolidin-1-yl)propan-1-one. [Link]

-

IUCrData. (E)-1-(Pyridin-4-Yl)propan-1-One Oxime. [Link]

-

PubChem. 2-Methyl-1-propan-2-ylpyrazolo[5,4-b]pyridin-2-ium. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 5. scribd.com [scribd.com]

- 6. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]

- 7. sciencemadness.org [sciencemadness.org]

- 8. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 9. orgsyn.org [orgsyn.org]

- 10. Grignard reagent - Wikipedia [en.wikipedia.org]

- 11. CAS 926-62-5: isobutylmagnesium bromide | CymitQuimica [cymitquimica.com]

- 12. adichemistry.com [adichemistry.com]

- 13. researchgate.net [researchgate.net]

physicochemical properties of 2-Methyl-1-(pyridin-4-yl)propan-1-amine

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-1-(pyridin-4-yl)propan-1-amine

Introduction

In the landscape of modern medicinal chemistry and drug development, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a foundational pillar for successful lead optimization and formulation. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its bioavailability and therapeutic efficacy. This guide provides a comprehensive analysis of 2-Methyl-1-(pyridin-4-yl)propan-1-amine, a pyridine-containing scaffold with potential applications as a building block in the synthesis of novel therapeutic agents.

As a Senior Application Scientist, my objective is to move beyond a simple recitation of data. This document is structured to provide not only the available physicochemical parameters for this specific molecule but also to elucidate the causality behind their significance and the experimental methodologies required for their validation. We will explore its chemical identity, delve into key predicted properties such as lipophilicity and ionization, and contextualize their impact within a drug development framework.

Chemical Identity and Structure

The unique structural arrangement of 2-Methyl-1-(pyridin-4-yl)propan-1-amine, featuring a chiral center, a basic primary amine, and a pyridine ring, presents a compelling profile for structure-activity relationship (SAR) studies. The presence of two basic nitrogen atoms is a critical feature influencing its behavior in biological systems.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | 2-methyl-1-pyridin-4-ylpropan-1-amine | PubChemLite[1] |

| CAS Number | 62398-35-0 | 2a biotech[2] |

| Molecular Formula | C₉H₁₄N₂ | PubChemLite[1] |

| Molecular Weight | 150.22 g/mol | PubChem[3][4] |

| Monoisotopic Mass | 150.11569 Da | PubChemLite[1] |

| Canonical SMILES | CC(C)C(C1=CC=NC=C1)N | PubChemLite[1] |

Chemical Structure:

Source: PubChemLite[1]

Core Physicochemical Properties: A Predictive Analysis

While extensive experimental data for this specific molecule is not publicly available, we can leverage robust computational models and data from analogous structures to build a reliable physicochemical profile. These predictions are indispensable in the early stages of discovery, enabling researchers to prioritize candidates and anticipate potential development challenges.

Table 2: Summary of Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Drug Development |

| XlogP | 1.1 | Indicates moderate lipophilicity, balancing aqueous solubility with membrane permeability. |

| pKa (Strongest Basic) | ~10.2 (Estimated) | Governs ionization state, impacting solubility, receptor interaction, and cell penetration. |

| Polar Surface Area | 24.9 Ų | Influences membrane permeability and interactions with polar residues in protein targets.[3][4] |

Lipophilicity: The Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a critical determinant of a drug's ability to cross biological membranes. A balanced logP is essential; high values can lead to poor aqueous solubility and non-specific binding, while low values may hinder membrane permeation.

For 2-Methyl-1-(pyridin-4-yl)propan-1-amine, the predicted XlogP is 1.1 [1]. This value suggests a favorable balance between hydrophilicity and lipophilicity. It is within the range typically associated with good oral bioavailability (often cited as -1 to +3), indicating the molecule should possess sufficient aqueous solubility for dissolution while being capable of passive diffusion across the gut wall.

Ionization and Basicity: The Dissociation Constant (pKa)

The pKa value dictates the extent of a molecule's ionization at a given pH.[5] For this compound, two nitrogen atoms can be protonated: the primary aliphatic amine and the pyridine ring nitrogen.

-

Primary Amine: Aliphatic amines are strong bases. Based on structurally similar compounds like 2-methyl-1-propylamine, which has a predicted pKa of 10.24, we can estimate the pKa of the primary amine in our target molecule to be in a similar range (~10.2).[6]

-

Pyridine Nitrogen: The pyridine ring is a much weaker base, with a typical pKa around 5.2.

Expert Insight: The primary amine (pKa ~10.2) will be the dominant basic center. At physiological pH (7.4), this amine will be almost completely protonated (>99%), rendering the molecule a cation. This has profound implications:

-

Solubility: The charged state significantly enhances aqueous solubility, which is advantageous for formulation.

-

Permeability: The positive charge will hinder passive diffusion across lipid membranes. However, it may allow the molecule to act as a substrate for cation transporters.

-

Target Binding: The cationic nature can facilitate strong ionic interactions with acidic residues (e.g., aspartate, glutamate) in a protein's binding pocket.

Solubility

Direct experimental solubility data is unavailable. However, based on the predicted XlogP of 1.1 and the strongly basic nature of the primary amine, we can infer its solubility profile. The molecule is expected to have moderate intrinsic solubility, which will be dramatically increased at acidic to neutral pH due to the formation of the highly polar protonated species. For preclinical and clinical development, forming a hydrochloride or other salt is a standard and highly effective strategy to ensure complete aqueous dissolution for formulation.

Stability

General chemical principles suggest that primary amines can be susceptible to oxidative degradation. For long-term storage, it is advisable to keep the compound in a dark place under an inert atmosphere, a standard precaution for similar amine-containing molecules.[7]

Methodologies for Physicochemical Assessment

A self-validating research plan relies on confirming initial predictions with robust experimental data. Below are standard, field-proven protocols for determining the key parameters discussed.

Workflow for Physicochemical Characterization

The following diagram outlines a logical workflow, starting with computational estimates and progressing to definitive experimental validation.

Caption: Workflow for Physicochemical Profiling.

Experimental Protocol: pKa Determination via Potentiometric Titration

This method measures the change in pH of a solution of the compound upon the addition of a titrant (acid or base).

-

Preparation: Accurately weigh ~5-10 mg of 2-Methyl-1-(pyridin-4-yl)propan-1-amine and dissolve it in a known volume (e.g., 50 mL) of deionized water or a water/co-solvent mixture if solubility is low.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (25°C). Insert a calibrated pH electrode.

-

Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments.

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For this molecule, two inflection points are expected, corresponding to the protonation of the primary amine and the pyridine nitrogen.

Experimental Protocol: logP Determination via Shake-Flask Method (OECD 107)

This classic method directly measures the partitioning of a compound between n-octanol and water.

-

System Preparation: Pre-saturate n-octanol with water and water (typically a buffer at pH 7.4) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of the compound in the aqueous phase at a concentration that can be accurately measured by UV-Vis spectrophotometry or HPLC.

-

Partitioning: Add a known volume of the sample solution to a separatory funnel containing a known volume of the pre-saturated n-octanol.

-

Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for equilibrium to be reached. Let the funnel stand until the two phases have clearly separated.

-

Quantification: Carefully separate the aqueous and organic phases. Measure the concentration of the compound in the aqueous phase (C_water). The concentration in the organic phase (C_octanol) can be determined by difference from the initial concentration.

-

Calculation: The partition coefficient P is calculated as P = C_octanol / C_water. The logP is the base-10 logarithm of this value.

Conclusion

2-Methyl-1-(pyridin-4-yl)propan-1-amine presents a physicochemical profile characteristic of many successful small molecule drugs, particularly those targeting the central nervous system or requiring good systemic exposure. Its predicted XlogP of 1.1 suggests a solid foundation for membrane permeability, while its strong basicity (estimated pKa ~10.2) ensures high aqueous solubility when protonated, a key advantage for formulation. Researchers and drug development professionals should leverage this predicted data to guide synthesis and formulation strategies. The primary amine offers a handle for salt formation to maximize solubility, while the overall lipophilicity is within a favorable range for ADME properties. The subsequent experimental validation of these parameters, using the protocols outlined, is a critical next step to confirm these promising characteristics and build a robust data package for further development.

References

- 1. PubChemLite - 2-methyl-1-(pyridin-4-yl)propan-1-amine (C9H14N2) [pubchemlite.lcsb.uni.lu]

- 2. 2abiotech.net [2abiotech.net]

- 3. N-Methyl-3-(pyridin-4-yl)propan-1-amine | C9H14N2 | CID 21974070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-methyl-1-pyridin-2-ylpropan-2-amine | C9H14N2 | CID 203877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. optibrium.com [optibrium.com]

- 6. Showing Compound 2-Methyl-1-propylamine (FDB012495) - FooDB [foodb.ca]

- 7. 3-(Pyridin-4-yl)propan-1-amine | 30532-36-6 [sigmaaldrich.com]

early research on 2-Methyl-1-(pyridin-4-yl)propan-1-amine

An In-Depth Technical Guide to the Synthesis, Characterization, and Preclinical Evaluation of 2-Methyl-1-(pyridin-4-yl)propan-1-amine

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged structure in drug design. This guide provides a comprehensive technical overview of 2-Methyl-1-(pyridin-4-yl)propan-1-amine, a novel compound with significant therapeutic potential. While specific literature on this molecule is nascent, this document outlines a robust framework for its synthesis, characterization, and initial biological evaluation, drawing upon established methodologies for analogous pyridine derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of this promising compound. The pyridine nucleus is a subject of intense interest for medicinal chemists globally due to its wide range of biological activities[1][2]. Pyridine derivatives have been investigated for various therapeutic applications, including the development of anticancer agents[3][4][5].

Retrosynthetic Analysis and Proposed Synthesis

A plausible and efficient synthetic route is paramount for the successful investigation of any novel compound. The synthesis of 2-Methyl-1-(pyridin-4-yl)propan-1-amine can be approached through a multi-step process, leveraging well-established reactions in organic chemistry.

Proposed Synthetic Pathway

The proposed synthesis commences with readily available starting materials, 4-cyanopyridine and isobutyraldehyde, and proceeds through a key intermediate, 2-methyl-1-(pyridin-4-yl)propan-1-one.

Caption: Proposed synthetic route for 2-Methyl-1-(pyridin-4-yl)propan-1-amine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Methyl-1-(pyridin-4-yl)propan-1-one

-

To a solution of 4-cyanopyridine (1.0 eq) in anhydrous diethyl ether under a nitrogen atmosphere, add isopropylmagnesium bromide (1.1 eq, 2.0 M solution in diethyl ether) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-methyl-1-(pyridin-4-yl)propan-1-one.

Step 2: Synthesis of 2-Methyl-1-(pyridin-4-yl)propan-1-amine

-

In a high-pressure reactor, dissolve 2-methyl-1-(pyridin-4-yl)propan-1-one (1.0 eq) in methanol saturated with ammonia.

-

Add Raney nickel (5% w/w) to the solution.

-

Pressurize the reactor with hydrogen gas (50 bar) and heat to 80 °C.

-

Maintain the reaction under these conditions for 24 hours, monitoring the consumption of the starting material by TLC or LC-MS.

-

After completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude 2-methyl-1-(pyridin-4-yl)propan-1-amine.

-

Purify the product by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Analytical Techniques

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation and confirmation of proton environment. | Characteristic peaks for the pyridine ring, the methine proton, the isopropyl methyl groups, and the amine protons. |

| ¹³C NMR | Confirmation of the carbon skeleton. | Distinct signals for all carbon atoms in the molecule. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the calculated mass of the compound (C₉H₁₄N₂). |

| FT-IR Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H stretching (amine), C-H stretching (aliphatic), and C=N/C=C stretching (pyridine ring). |

| Elemental Analysis | Determination of the elemental composition. | The percentage of C, H, and N should be within ±0.4% of the theoretical values. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating a high degree of purity (>95%). |

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₉H₁₄N₂[6] |

| Molecular Weight | 150.22 g/mol |

| XlogP | 1.1[6] |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

Preclinical Biological Evaluation

Given the broad spectrum of biological activities exhibited by pyridine derivatives, a systematic preclinical evaluation of 2-Methyl-1-(pyridin-4-yl)propan-1-amine is warranted. Many pyridine derivatives have shown significant cytotoxicity against a variety of cancer cell lines[5].

In Vitro Anticancer Screening

A primary area of investigation for novel pyridine compounds is their potential as anticancer agents.

Experimental Workflow for In Vitro Anticancer Screening:

Caption: Workflow for the in vitro evaluation of anticancer activity.

Protocol: MTT Assay for Cytotoxicity

-

Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of 2-Methyl-1-(pyridin-4-yl)propan-1-amine (e.g., 0.1, 1, 10, 50, 100 µM) for 48 or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth). Several pyridine derivatives have been evaluated for their in vitro anticancer activity using this method[3][4].

In Vivo Efficacy Studies

Should the in vitro studies yield promising results, the next logical step is to evaluate the compound's efficacy in an in vivo model.

Protocol: Xenograft Mouse Model of Cancer

-

Implant human cancer cells (e.g., MCF-7) subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer 2-Methyl-1-(pyridin-4-yl)propan-1-amine (at various doses, determined from preliminary toxicity studies) and a vehicle control to the respective groups via an appropriate route (e.g., intraperitoneal or oral).

-

Measure tumor volume and body weight regularly (e.g., twice a week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis). In vivo studies have demonstrated the potential of some pyridine derivatives to significantly inhibit tumor growth[1][2].

Potential Mechanisms of Action and Future Directions

The pyridine moiety is known to interact with a variety of biological targets. Mechanistic studies have shown that pyridine derivatives can act as inhibitors of key enzymes involved in cancer progression, such as VEGFR-2 and carbonic anhydrases[5].

Potential Signaling Pathways for Investigation:

Caption: Potential mechanisms of action for 2-Methyl-1-(pyridin-4-yl)propan-1-amine.

Future research should focus on elucidating the precise mechanism of action through techniques such as molecular docking, Western blotting for key signaling proteins, and kinase profiling assays. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, will be crucial for optimizing the potency and selectivity of this chemical scaffold.

Conclusion

While 2-Methyl-1-(pyridin-4-yl)propan-1-amine represents a largely unexplored area of research, its structural similarity to other biologically active pyridine derivatives suggests significant therapeutic potential. This guide provides a comprehensive roadmap for its synthesis, characterization, and preclinical evaluation. The methodologies outlined herein are grounded in established scientific principles and offer a solid foundation for future investigations into this promising compound. Successful execution of these studies will undoubtedly contribute to the growing body of knowledge on pyridine-based therapeutics and may lead to the development of a novel clinical candidate.

References

- Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Publishing.

- Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. PMC - NIH.

- Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evalu

- Metal-Free Synthesis of C-4 Substituted Pyridine Derivatives Using Pyridine-boryl Radicals via a Radical Addition/Coupling Mechanism: A Combined Computational and Experimental Study. Journal of the American Chemical Society.

- Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evalu

- SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. ARKIVOC.

- RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. IJSAT - International Journal on Science and Technology.

- 2-methyl-1-(pyridin-4-yl)propan-1-amine. PubChem.

Sources

- 1. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]

- 6. PubChemLite - 2-methyl-1-(pyridin-4-yl)propan-1-amine (C9H14N2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to 2-Methyl-1-(pyridin-4-yl)propan-1-amine and its Analogs as Monoamine Transporter Ligands

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-methyl-1-(pyridin-4-yl)propan-1-amine and its analogs, a class of compounds with significant potential as modulators of monoamine transporters. This document delves into the synthesis, analytical characterization, and pharmacological evaluation of these compounds. Detailed experimental protocols are provided to enable researchers to synthesize, purify, and characterize these molecules, as well as to assess their activity at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The guide also explores the structure-activity relationships (SAR) within this chemical class, offering insights for the rational design of novel and selective monoamine reuptake inhibitors.

Introduction

Monoamine transporters are critical regulators of neurotransmission, and their modulation is a key strategy in the treatment of numerous neuropsychiatric disorders.[1] 2-Methyl-1-(pyridin-4-yl)propan-1-amine represents a core scaffold that has been explored for its interaction with these transporters. The strategic placement of the pyridine ring and the alpha-methyl group offers a unique pharmacological profile that warrants detailed investigation. This guide aims to provide a thorough technical resource for researchers interested in this promising class of compounds.

Synthesis of 2-Methyl-1-(pyridin-4-yl)propan-1-amine and Analogs

The synthesis of the title compound and its analogs can be approached through several strategic routes. A common and effective method involves the preparation of a ketone intermediate followed by reductive amination or reduction of an oxime.

Synthesis of the Ketone Intermediate: 2-Methyl-1-(pyridin-4-yl)propan-1-one

A reliable method for the synthesis of the ketone precursor, 2-methyl-1-(pyridin-4-yl)propan-1-one, involves the reaction of a Grignard reagent with an activated pyridine-4-carboxylic acid derivative.

Protocol 1: Synthesis of 2-Methyl-1-(pyridin-4-yl)propan-1-one

-

Step 1: Preparation of Methyl Isonicotinate. To a suspension of isonicotinic acid in methanol, add sulfuric acid dropwise at a controlled temperature. Reflux the mixture, then neutralize and extract the methyl isonicotinate product.[2]

-

Step 2: Grignard Reaction. Prepare isobutylmagnesium bromide from isobutyl bromide and magnesium turnings in anhydrous diethyl ether. Add this Grignard reagent to a solution of methyl isonicotinate in anhydrous THF at a low temperature to form 2-methyl-1-(pyridin-4-yl)propan-1-one.

Synthesis of 2-Methyl-1-(pyridin-4-yl)propan-1-amine

The conversion of the ketone to the primary amine can be achieved through the formation and subsequent reduction of an oxime intermediate. This method offers high yields and avoids the use of harsh or toxic reagents.

Protocol 2: Synthesis via Oxime Reduction

-

Step 1: Oximation. Reflux 2-methyl-1-(pyridin-4-yl)propan-1-one with hydroxylamine hydrochloride in an appropriate solvent system to form 2-methyl-1-(pyridin-4-yl)propan-1-one oxime.

-

Step 2: Catalytic Hydrogenation. The oxime is then subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[3][4] This reduction yields the desired 2-methyl-1-(pyridin-4-yl)propan-1-amine.

}

Figure 1: Synthetic workflow for 2-Methyl-1-(pyridin-4-yl)propan-1-amine.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compounds. A combination of chromatographic and spectroscopic techniques should be employed.

| Technique | Purpose | Typical Observations |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak indicating high purity. |

| Mass Spectrometry (MS) | Molecular weight determination. | A molecular ion peak corresponding to the calculated mass of the compound. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation. | Characteristic chemical shifts and coupling patterns for the pyridine and isobutyl moieties. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H (amine) and C=N (pyridine) bonds. |

Pharmacological Evaluation: Monoamine Transporter Affinity

The primary pharmacological targets for this class of compounds are the monoamine transporters. Radioligand binding assays are the gold standard for determining the affinity of a compound for these transporters.

General Principles of Radioligand Binding Assays

These assays measure the ability of a test compound to compete with a radiolabeled ligand that has a known high affinity for the target transporter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ value. This can then be converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

Protocol 3: General Radioligand Binding Assay for DAT, NET, and SERT

-

Preparation of Cell Membranes: Utilize cell lines stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter.

-

Radioligands:

-

DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55

-

NET: [³H]Nisoxetine

-

SERT: [³H]Citalopram or [¹²⁵I]RTI-55

-

-

Assay Procedure: Incubate the cell membranes with the radioligand and varying concentrations of the test compound.

-

Separation and Detection: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.

-

Data Analysis: Determine IC₅₀ values by non-linear regression analysis of the competition curves.

}

Figure 2: General workflow for radioligand binding assays.

Structure-Activity Relationship (SAR) Exploration

The systematic modification of the 2-methyl-1-(pyridin-4-yl)propan-1-amine scaffold can provide valuable insights into the structural requirements for potent and selective inhibition of monoamine transporters.

| Modification Site | Potential Impact on Activity |

| Pyridine Ring Position | Isomers with the nitrogen at the 2- or 3-position may exhibit different selectivity profiles for DAT, NET, and SERT. |

| Substitution on the Pyridine Ring | Electron-donating or -withdrawing groups can influence the pKa of the pyridine nitrogen and its interaction with the transporter binding pocket. |

| Alpha-Alkyl Group | Varying the size and branching of the alkyl group (e.g., ethyl, propyl) can probe the steric constraints of the binding site. |

| Amine Substitution | N-methylation or N,N-dimethylation can alter the compound's basicity and lipophilicity, impacting both potency and pharmacokinetic properties. |

SAR studies of related 4-benzylpiperidine scaffolds have shown that aromatic substitutions and the length of the linker can significantly influence selectivity for DAT, NET, and SERT.[5] Similar systematic investigations of 2-methyl-1-(pyridin-4-yl)propan-1-amine analogs are warranted to delineate the key structural determinants of their activity.

In Vivo Pharmacological Characterization

To translate in vitro findings to a physiological context, in vivo studies are essential. Microdialysis and locomotor activity assays are powerful tools for assessing the neurochemical and behavioral effects of monoamine reuptake inhibitors.

In Vivo Microdialysis

This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing a dynamic readout of a compound's effect on monoamine reuptake.[3][6]

Protocol 4: In Vivo Microdialysis in Rodents

-

Surgical Implantation: Stereotaxically implant a microdialysis probe into a brain region of interest (e.g., striatum for DAT, prefrontal cortex for NET and SERT).

-

Drug Administration: Administer the test compound systemically (e.g., via intraperitoneal injection).

-

Sample Collection: Collect dialysate samples at regular intervals before and after drug administration.

-

Neurochemical Analysis: Analyze the dialysate for dopamine, norepinephrine, and serotonin content using HPLC coupled with electrochemical detection.

Locomotor Activity Assessment

Changes in spontaneous locomotor activity can be indicative of a compound's stimulant or depressant effects, which are often correlated with its activity at monoamine transporters.[7][8]

Protocol 5: Open Field Locomotor Activity Assay

-

Apparatus: Use an open field arena equipped with automated video tracking.

-

Procedure: Acclimate the animals to the testing room. Administer the test compound or vehicle and place the animal in the open field arena.

-

Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period.

-

Data Analysis: Compare the locomotor activity of drug-treated animals to that of vehicle-treated controls.

Conclusion

2-Methyl-1-(pyridin-4-yl)propan-1-amine and its analogs represent a promising chemical scaffold for the development of novel monoamine transporter ligands. The synthetic and analytical protocols detailed in this guide provide a solid foundation for researchers to explore this chemical space. Through systematic pharmacological evaluation and SAR studies, it is anticipated that new insights into the molecular determinants of monoamine transporter inhibition will be gained, potentially leading to the discovery of new therapeutic agents for a range of neuropsychiatric disorders.

References

-

ResearchGate. (n.d.). In Vivo Brain Microdialysis of Monoamines. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Heterogeneous palladium-based catalyst promoted reduction of oximes to amines: using H2 at 1 atm in H2O under mild conditions. Retrieved from [Link]

-

Master Organic Chemistry. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]

-

Protocols.io. (2023, June 9). Open Field test to assess spontaneous locomotion behavior in parkinsonian mice. Retrieved from [Link]

-

Paudel, K. S., et al. (2017). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics, 25(6), 626–634. [Link]

-

PrepChem. (n.d.). Synthesis of (a) methyl isonicotinate. Retrieved from [Link]

-

Wikipedia. (n.d.). Monoamine reuptake inhibitor. Retrieved from [Link]

Sources

- 1. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Heterogeneous palladium-based catalyst promoted reduction of oximes to amines: using H2 at 1 atm in H2O under mild conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 5. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chimet.com [chimet.com]

- 7. researchgate.net [researchgate.net]

- 8. EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]

theoretical studies of 2-Methyl-1-(pyridin-4-yl)propan-1-amine

An In-Depth Technical Guide to the Theoretical Investigation of 2-Methyl-1-(pyridin-4-yl)propan-1-amine

Introduction

2-Methyl-1-(pyridin-4-yl)propan-1-amine is a small molecule featuring a pyridine ring, a common scaffold in medicinal chemistry, linked to an aminopropane moiety. While specific theoretical or experimental studies on this particular compound are not extensively documented in publicly available literature, its structural motifs are present in a variety of pharmacologically active agents. The pyridine ring is a key component in numerous drugs, and substituted aminopropanes are known to interact with various biological targets. This guide, therefore, presents a prospective theoretical framework for the comprehensive characterization of 2-Methyl-1-(pyridin-4-yl)propan-1-amine, designed for researchers in computational chemistry, drug discovery, and related scientific fields. The methodologies outlined herein are based on established computational practices and draw from studies on analogous molecular structures.

This document will provide a step-by-step guide to a theoretical workflow, from initial structure generation to the simulation of its interaction with potential biological targets. The overarching goal is to predict the molecule's physicochemical properties, conformational preferences, electronic structure, and potential bioactivity, thereby providing a solid foundation for future experimental investigations.

Physicochemical Properties

A summary of the basic physicochemical properties of 2-Methyl-1-(pyridin-4-yl)propan-1-amine, as available from public databases, is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C9H14N2 | --INVALID-LINK-- |

| Molecular Weight | 150.22 g/mol | --INVALID-LINK--[1] |

| InChIKey | CVIUCMADIABJJL-UHFFFAOYSA-N | --INVALID-LINK--[2] |

| Canonical SMILES | CC(C)C(C1=CC=NC=C1)N | --INVALID-LINK--[2] |

| Predicted XLogP3 | 1.1 | --INVALID-LINK--[2] |

Part 1: Molecular Modeling and Conformational Analysis

The first step in any theoretical study is to generate an accurate three-dimensional representation of the molecule and explore its conformational space. The relative orientation of the pyridine ring and the aminopropane side chain will significantly influence the molecule's properties and its ability to interact with biological macromolecules.

Experimental Protocol: Conformational Search

-

2D to 3D Structure Generation:

-

Draw the 2D structure of 2-Methyl-1-(pyridin-4-yl)propan-1-amine using a chemical drawing tool such as ChemDraw or MarvinSketch.

-

Convert the 2D structure to a preliminary 3D structure using a molecular modeling program like Avogadro or the builder functionality in computational chemistry suites.

-

-

Initial Geometry Optimization:

-

Perform an initial geometry optimization using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94 or UFF). This step removes any steric strain from the initial 3D conversion.

-

-

Systematic or Stochastic Conformational Search:

-

Employ a systematic or stochastic conformational search algorithm to explore the potential energy surface of the molecule.

-

Systematic Search: Rotates all rotatable bonds by a defined increment. This is thorough but can be computationally expensive for molecules with many rotatable bonds.

-

Stochastic Search (e.g., Monte Carlo): Randomly modifies the dihedral angles and accepts or rejects the new conformation based on its energy. This is often more efficient for flexible molecules.

-

-

Set an energy window (e.g., 10 kcal/mol) to save only the low-energy conformers.

-

-

Clustering and Selection:

-

Cluster the resulting conformers based on root-mean-square deviation (RMSD) to identify unique conformations.

-

Select the lowest energy conformers from each cluster for further, more accurate quantum chemical calculations.

-

Visualization: Conformational Analysis Workflow

Caption: Workflow for Conformational Analysis.

Part 2: Quantum Chemical Calculations

With a set of low-energy conformers, quantum chemical calculations can be employed to obtain accurate geometries and electronic properties. Density Functional Theory (DFT) is a widely used method that provides a good balance between accuracy and computational cost for molecules of this size.

Experimental Protocol: DFT Calculations

-

Geometry Optimization:

-

For each selected low-energy conformer, perform a full geometry optimization using DFT. A common choice of functional and basis set is B3LYP with a 6-31G(d) or larger basis set.

-

The inclusion of a dispersion correction (e.g., Grimme's D3) is recommended to accurately model non-covalent interactions.

-

Calculations should be performed in the gas phase or with an implicit solvent model (e.g., PCM or SMD) to simulate a more realistic environment.

-

-

Frequency Calculations:

-

Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies).

-

These calculations also provide thermodynamic data such as zero-point vibrational energy, enthalpy, and Gibbs free energy.

-

-

Electronic Property Calculations:

-

From the optimized structures, calculate key electronic properties:

-

HOMO and LUMO energies: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide insights into the molecule's reactivity. The HOMO-LUMO gap is an indicator of chemical stability.

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution and is useful for identifying regions prone to electrophilic or nucleophilic attack.

-

Dipole Moment: The magnitude and direction of the dipole moment indicate the overall polarity of the molecule.

-

Natural Bond Orbital (NBO) Analysis: This can be used to analyze charge distribution and intramolecular interactions.

-

-

Data Presentation: Predicted Electronic Properties

The results of the DFT calculations for the lowest energy conformer can be summarized in a table.

| Property | Predicted Value | Method |

| Energy of HOMO | Value eV | B3LYP/6-31G(d) |

| Energy of LUMO | Value eV | B3LYP/6-31G(d) |

| HOMO-LUMO Gap | Value eV | B3LYP/6-31G(d) |

| Dipole Moment | Value Debye | B3LYP/6-31G(d) |

| Gibbs Free Energy | Value Hartrees | B3LYP/6-31G(d) |

(Note: The values are placeholders and would be filled upon actual computation.)

Part 3: Reactivity and Interaction Studies

Based on the structural and electronic information obtained, the next logical step is to investigate how 2-Methyl-1-(pyridin-4-yl)propan-1-amine might interact with biological targets. This is typically done through molecular docking and molecular dynamics simulations.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. The choice of receptor can be guided by the known pharmacology of structurally similar molecules. For instance, many pyridine-containing compounds exhibit activity at kinase or monoamine transporter targets.[3][4]

Experimental Protocol: Molecular Docking

-

Target Selection and Preparation:

-

Identify potential protein targets from the Protein Data Bank (PDB). For example, the dopamine transporter (DAT) or a relevant cyclin-dependent kinase (CDK).[3]

-

Prepare the protein structure by removing water molecules and co-ligands, adding hydrogen atoms, and assigning protonation states to residues.

-

-

Ligand Preparation:

-

Use the lowest energy conformer of 2-Methyl-1-(pyridin-4-yl)propan-1-amine obtained from DFT calculations.

-

Assign appropriate protonation states (likely protonated at physiological pH) and charges.

-

-

Grid Generation:

-

Define the binding site on the receptor, typically centered on the location of a known co-crystallized ligand or a predicted active site.

-

-

Docking Simulation:

-

Perform the docking using software such as AutoDock Vina, Glide, or GOLD.

-

Generate multiple binding poses and rank them based on their docking scores.

-

-

Analysis of Results:

-

Analyze the top-ranked poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) with the protein residues.

-

Visualize the ligand-protein complex to understand the binding mode.

-

Visualization: Molecular Docking Workflow

Caption: Workflow for Molecular Docking Studies.

Molecular Dynamics Simulations

While docking provides a static picture of the binding pose, molecular dynamics (MD) simulations can be used to study the dynamic stability of the ligand-protein complex in a simulated physiological environment.

Experimental Protocol: Molecular Dynamics

-

System Setup:

-

Use the best-ranked docking pose as the starting structure for the MD simulation.

-

Solvate the complex in a periodic box of water molecules (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Minimization and Equilibration:

-

Perform energy minimization of the system to remove any steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure while restraining the protein and ligand.

-

Release the restraints in a stepwise manner to allow the system to fully equilibrate.

-

-

Production Run:

-

Run the simulation for a sufficient length of time (e.g., 100 ns or more) to observe the stability of the binding and sample relevant conformational changes.

-

-

Trajectory Analysis:

-

Analyze the simulation trajectory to calculate:

-

Root-Mean-Square Deviation (RMSD): To assess the stability of the protein and the ligand's position.

-

Root-Mean-Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds over time.

-

Binding Free Energy Calculations (e.g., MM/PBSA or MM/GBSA): To estimate the binding affinity.

-

-

Part 4: In Silico ADMET Prediction

In the early stages of drug discovery, it is crucial to assess the potential pharmacokinetic and toxicity properties of a compound. In silico tools can provide predictions for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET).

Protocol: ADMET Prediction

-

Select a Prediction Tool:

-

Utilize online platforms or standalone software such as SwissADME, pkCSM, or Discovery Studio.

-

-

Input the Molecular Structure:

-

Provide the SMILES string or a 2D/3D structure file of 2-Methyl-1-(pyridin-4-yl)propan-1-amine.

-

-

Analyze the Predicted Properties:

-

Examine key parameters such as:

-

Lipophilicity (LogP): Affects absorption and distribution.

-

Water Solubility: Important for bioavailability.

-

Blood-Brain Barrier (BBB) Permeability: Relevant for CNS-acting drugs.

-

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions.

-

Herg Inhibition: A marker for potential cardiotoxicity.

-

Ames Test Prediction: Indicates mutagenicity.

-

-

Data Presentation: Predicted ADMET Properties

| Property | Predicted Value | Interpretation |

| LogP | Value | e.g., Optimal for drug-likeness |

| Water Solubility | Value | e.g., Moderately soluble |

| BBB Permeant | Yes/No | e.g., Likely to cross the BBB |

| CYP2D6 Inhibitor | Yes/No | e.g., Potential for drug interactions |

| hERG Inhibitor | Yes/No | e.g., Low risk of cardiotoxicity |

(Note: The values and interpretations are placeholders.)

Conclusion

This technical guide provides a comprehensive, albeit prospective, theoretical framework for the in-depth study of 2-Methyl-1-(pyridin-4-yl)propan-1-amine. By following the detailed protocols for conformational analysis, quantum chemical calculations, molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can generate a robust dataset to understand the fundamental properties of this molecule. The insights gained from such a theoretical investigation will be invaluable for guiding future synthesis, in vitro, and in vivo studies, ultimately accelerating the process of drug discovery and development. The integration of these computational methods provides a powerful, multi-faceted approach to characterizing novel chemical entities.

References

- 1. N-Methyl-3-(pyridin-4-yl)propan-1-amine | C9H14N2 | CID 21974070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 2-methyl-1-(pyridin-4-yl)propan-1-amine (C9H14N2) [pubchemlite.lcsb.uni.lu]

- 3. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine: Properties, Synthesis, and Applications in Drug Discovery

A Note on Chemical Identification: This guide focuses on the synthesis and properties of 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, which is widely identified by the CAS Number 733039-20-8 . The initial query for CAS number 58088-72-5 points to a different molecule, 2-Methyl-1-(pyridin-2-yl)propan-1-amine. Given the context of drug development and the significant role of the pyrimidine scaffold, this guide will detail the more pharmaceutically relevant compound, 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine.

Introduction

5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine is a halogenated pyrimidine derivative of significant interest in medicinal chemistry.[1] Its molecular structure, featuring a pyrimidine core with bromine, chlorine, and cyclopentylamine substituents, makes it a versatile intermediate in the synthesis of complex pharmaceutical compounds.[1][2] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its primary applications, particularly as a key building block in the development of targeted cancer therapies.

Physicochemical Properties

This compound is typically a white to off-white crystalline solid or powder.[1][2] Its key physicochemical properties are summarized in the table below, providing essential data for researchers and chemists working with this intermediate.

| Property | Value | Source |

| CAS Number | 733039-20-8 | [1][3][4][5] |

| Molecular Formula | C₉H₁₁BrClN₃ | [1][4] |

| Molecular Weight | 276.56 g/mol | [1][3][4][5] |

| IUPAC Name | 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | [5] |

| Appearance | White to off-white crystalline solid/powder | [1][2] |

| Purity | ≥97-98% | [1] |

| Solubility | Soluble in DMSO | [1] |

| Boiling Point | 424°C at 760 mmHg | |

| Flash Point | 210.2°C | |

| Storage | 4°C, protect from light or at -20°C | [1] |

Synthesis of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine

The synthesis of 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine is a well-established process. A common and efficient method involves the selective N-alkylation of 5-bromo-2,4-dichloropyrimidine with cyclopentylamine.[1][3] This reaction is typically carried out in a suitable solvent like dioxane at room temperature.[3][4]

Synthetic Workflow Diagram

Caption: Synthetic workflow for 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine.

Detailed Experimental Protocol

This protocol is based on a reported synthesis with high yield.[3][4]

Materials:

-

5-Bromo-2,4-dichloropyrimidine (45.6 g, 200 mmol)

-

Cyclopentylamine (20.4 g, 240 mmol)

-

Dioxane (400 mL)

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a suitable reaction vessel, dissolve 5-bromo-2,4-dichloropyrimidine (45.6 g, 200 mmol) in dioxane (400 mL) at room temperature.[3][4]

-

To this solution, add cyclopentylamine (20.4 g, 240 mmol).[3][4]

-

Stir the reaction mixture continuously for 6 hours at room temperature.[3][4]

-

Upon completion of the reaction, dilute the mixture with ethyl acetate.[3][4]

-

Wash the organic layer sequentially with a saturated brine solution.[3][4]

-

Dry the organic layer over anhydrous magnesium sulfate.[3][4]

-

Remove the solvent by concentration under reduced pressure to yield 5-bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine as a light yellow solid (56 g, 100% yield).[3][4] This product can often be used in subsequent reactions without further purification.[3][4]

Characterization Data:

-

¹H NMR (500 MHz, DMSO-d₆): δ 8.23 (1H, s), 7.37 (1H, d, J = 7.3 Hz), 4.31 (1H, m), 1.92 (2H, m), 1.71 (2H, m), 1.53-1.59 (4H, m) ppm.[3][4]

-

LCMS-ESI (POS), m/z [M + H]⁺: measured value 276.0, calculated value 275.9.[3][4]

Applications in Drug Development

The primary significance of 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine lies in its role as a crucial intermediate in the synthesis of pharmaceuticals, particularly in the field of oncology.[1][2][3]

Precursor to CDK4/6 Inhibitors

This compound is a key building block in the synthesis of selective inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4 and CDK6).[1][3] These kinases are critical regulators of the cell cycle, and their inhibition can lead to cell cycle arrest at the G1 phase, thereby preventing the uncontrolled proliferation of cancer cells.[1] One of the most notable applications is its use as a precursor in the synthesis of the anti-cancer drug Ribociclib.[2]

Diagram of Therapeutic Action

Caption: Role as an intermediate leading to CDK4/6 inhibition.

The structure of 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine allows for further chemical modifications, such as Sonogashira coupling, to create a diverse range of derivatives for drug discovery programs.[1]

Safety and Handling

5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine is classified as an acute toxicant if swallowed (Acute Tox. 3 Oral). It is also associated with skin and eye irritation.[6]

-

Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]

It is imperative to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[7] Store the compound in a tightly closed container in a dry and well-ventilated place.[7]

Conclusion

5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine is a high-value chemical intermediate with a critical role in modern drug discovery and development. Its well-defined synthesis and versatile chemical nature make it an essential building block for creating targeted therapeutics, most notably CDK4/6 inhibitors for cancer treatment. A thorough understanding of its properties, synthesis, and safe handling procedures is crucial for researchers and scientists working to advance the field of medicinal chemistry.

References

- Benchchem. (n.d.). 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | 733039-20-8.

- ChemicalBook. (2023). 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine | 733039-20-8.

- ChemicalBook. (n.d.). 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine synthesis.

- PubChem. (n.d.). 5-Bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine.

- Sigma-Aldrich. (n.d.). 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine AldrichCPR.

- Sigma-Aldrich. (n.d.). 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | 733039-20-8.

- Chemtronics. (n.d.). High-Quality 5-BroMo-2-chloro-N-cyclopentylpyrimidin-4-amine.

- ChemicalBook. (2023). 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine - Safety Data Sheet.

- ChemScene. (2022). Safety Data Sheet - 2-Methyl-1-(pyridin-2-yl)propan-1-amine.

Sources

- 1. 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | 733039-20-8 | Benchchem [benchchem.com]

- 2. innospk.com [innospk.com]

- 3. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine | 733039-20-8 [chemicalbook.com]

- 4. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine synthesis - chemicalbook [chemicalbook.com]

- 5. 5-Bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine | C9H11BrClN3 | CID 44248247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. chemicalbook.com [chemicalbook.com]

Methodological & Application

Application Note & Experimental Protocol: Synthesis and Characterization of 2-Methyl-1-(pyridin-4-yl)propan-1-amine

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of 2-Methyl-1-(pyridin-4-yl)propan-1-amine, a pyridinyl amine derivative of potential interest in medicinal chemistry and drug discovery. The protocol details a robust and efficient synthesis via reductive amination, a cornerstone reaction in modern amine synthesis.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying scientific rationale for key experimental choices.

Introduction

2-Methyl-1-(pyridin-4-yl)propan-1-amine is a primary amine containing a pyridine moiety.[4][5] Pyridine and its derivatives are fundamental heterocyclic scaffolds found in a vast array of pharmaceuticals and biologically active compounds.[6][7][8] The structural features of the title compound, specifically the chiral center at the benzylic position and the isopropyl group, suggest its potential as a valuable building block for the synthesis of novel therapeutic agents. This document outlines a detailed experimental protocol for its preparation and characterization, ensuring a reliable and reproducible methodology for laboratory-scale synthesis.

Synthesis via Reductive Amination

The synthesis of 2-Methyl-1-(pyridin-4-yl)propan-1-amine can be efficiently achieved through a one-pot reductive amination of 4-acetylpyridine with ammonia.[1][2] This method involves the in-situ formation of an imine intermediate, which is subsequently reduced to the target amine.[2]

Reaction Principle

Reductive amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[9] The reaction proceeds in two main steps:

-

Imine Formation: The carbonyl group of an aldehyde or ketone reacts with an amine to form an imine (or a Schiff base).

-

Reduction: The imine intermediate is then reduced to the corresponding amine using a suitable reducing agent.

A key advantage of this method is the ability to perform it as a one-pot reaction, which improves efficiency and reduces waste.[3] The choice of reducing agent is crucial; it must be capable of reducing the imine but not the starting carbonyl compound.[10] Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred for their selectivity.[2][10] For this protocol, we will utilize sodium borohydride (NaBH₄) with careful control of reaction conditions.[10]

Visualizing the Synthetic Pathway

Caption: Synthetic pathway for 2-Methyl-1-(pyridin-4-yl)propan-1-amine.